7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]
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Overview
Description
7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is a spiro compound that features a unique structural motif combining isoquinoline and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] typically involves the following steps:
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The spirocyclic structure is formed by reacting the isoquinoline derivative with a suitable piperidine precursor under specific conditions, often involving a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoquinoline ring can be reduced to form a tetrahydroisoquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-hydroxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine].
Reduction: Formation of 2-methyl-3,4-dihydro-2H-spiro[tetrahydroisoquinoline-1,4’-piperidine].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoquinoline and piperidine moieties. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-methyl-3,4-dihydro-2H-isoquinoline: Lacks the spirocyclic piperidine ring.
2-Methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]: Lacks the methoxy group.
7-Hydroxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]: Hydroxy group instead of methoxy.
Uniqueness
The presence of both the methoxy group and the spirocyclic structure in 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] makes it unique compared to its analogs. This combination of features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17-10-5-12-3-4-13(18-2)11-14(12)15(17)6-8-16-9-7-15/h3-4,11,16H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHKNSPIZVGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCNCC3)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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